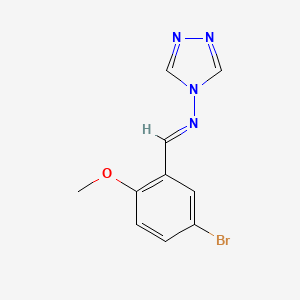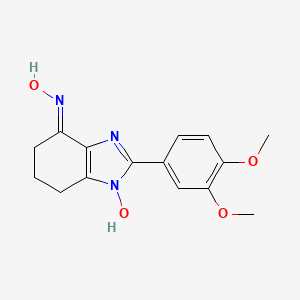
N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine
Übersicht
Beschreibung
N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine, also known as BTA-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-1 belongs to the class of triazole compounds and has been found to exhibit a range of interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine is in the field of cancer research. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been found to exhibit potent anti-cancer activity against a range of cancer cell lines including breast cancer, lung cancer, and prostate cancer. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific pathways involved in cell survival and proliferation.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been proposed that N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell survival and proliferation. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been found to exhibit a range of interesting biochemical and physiological effects. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to induce oxidative stress in cancer cells, leading to the production of reactive oxygen species (ROS) and subsequent apoptosis. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has also been found to inhibit the activity of certain transcription factors that are involved in cancer cell survival and proliferation. In addition, N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine in lab experiments is its potent anti-cancer activity. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to exhibit activity against a range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine. One area of interest is the development of more efficient synthesis methods for N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine that can improve the overall yield and purity of the compound. Another area of interest is the investigation of the mechanism of action of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine in more detail. This could lead to the identification of new targets for cancer therapy. Finally, there is a need for further studies to evaluate the safety and toxicity of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine in animal models before it can be considered for clinical trials.
Eigenschaften
IUPAC Name |
(E)-1-(5-bromo-2-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c1-16-10-3-2-9(11)4-8(10)5-14-15-6-12-13-7-15/h2-7H,1H3/b14-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNJLSIVOGQRTR-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dione](/img/structure/B3870770.png)

![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,6-dimethyl-4-morpholinyl)-2-propanol]](/img/structure/B3870788.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3870792.png)
![4'-[(2-chlorobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870813.png)
![N-[1-(aminocarbonyl)cyclopentyl]-3-ethyl-5-hydroxyadamantane-1-carboxamide](/img/structure/B3870814.png)
![4-{2-[(2,3,5,6-tetrafluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B3870820.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B3870835.png)

![2-chloro-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B3870868.png)
![4'-[(3-chlorobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870873.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3870881.png)
![4-methyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B3870882.png)